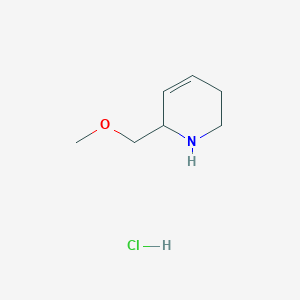

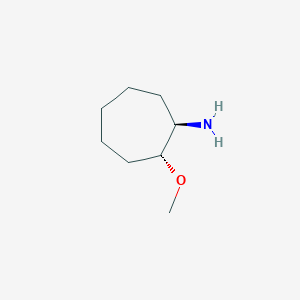

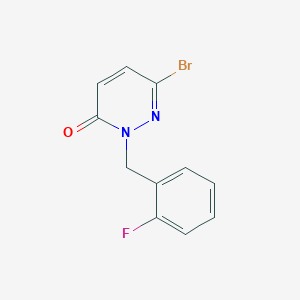

(1R,2R)-2-Methoxycycloheptan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Nitrogen Acyclic Gold(I) Carbenes in Catalysis

- Research on complexes [AuCl{C(NHR)(NHR′)}] and [AuCl{C(NHR)(NEt2)}] demonstrates the use of these carbenes, which include (1R,2R)-2-Methoxycycloheptan-1-amine derivatives, as highly selective catalysts for skeletal rearrangement and methoxycyclization of 1,6-enynes, among other gold-catalyzed transformations (Bartolomé et al., 2010).

Separation of Chiral Proteinogenic α-Amino Acids

- The compound has been utilized in the separation of amino acids and chiral amines, as demonstrated by the design of a new fluorescence tagging chiral derivatizing agent (CDA) for HPLC and capillary electrochromatographic measurements (Kleidernigg & Lindner, 1998).

Synthesis of N-Protected (1-Methoxyalkyl)amines

- A study reported a standardized method for synthesizing N-protected (1-methoxyalkyl)amines, which are derivatives of (1R,2R)-2-Methoxycycloheptan-1-amine, through electrochemical decarboxylative α-methoxylation of α-amino acid derivatives (Walęcka-Kurczyk et al., 2022).

Conformational Analysis of N-Substituted Nortropinones

- The synthesis of N-substituted-nortropinones, including derivatives of (1R,2R)-2-Methoxycycloheptan-1-amine, has been explored for conformational analysis and CD research. This study contributes to understanding the molecular structures and reactivities of these compounds (Kashman & Cherkez, 1972).

Absorption by Anion-Functionalized Ionic Liquids

- Research on amino acid ionic liquids shows their potential for CO2 capture, where derivatives of (1R,2R)-2-Methoxycycloheptan-1-amine could be relevant in enhancing absorption efficiency (Gurkan et al., 2010).

Synthesis of 1-Substituted 4-Amino-2-(Trifluoromethyl)-1H-Pyrroles

- A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the use of amines including (1R,2R)-2-Methoxycycloheptan-1-amine derivatives, highlighting their versatility in organic synthesis (Aquino et al., 2015).

Synthesis of Constrained Ring Amino Acids

- The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, a derivative of (1R,2R)-2-Methoxycycloheptan-1-amine, for constructing amino acids used in analogs of natural products demonstrates its potential in medicinal chemistry (Mayer & Joullié, 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWMUWLKYOLFO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Methoxycycloheptan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

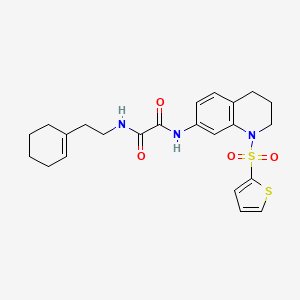

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)

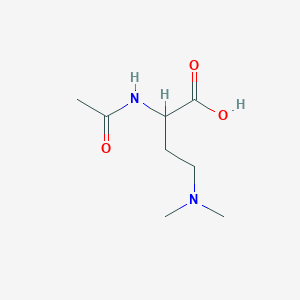

![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)